molecular formula C11H6BrClO2 B597076 4-broMo-1-chloro-2-Naphthalenecarboxylic acid CAS No. 1242733-29-4

4-broMo-1-chloro-2-Naphthalenecarboxylic acid

Katalognummer: B597076
CAS-Nummer: 1242733-29-4
Molekulargewicht: 285.521
InChI-Schlüssel: UNAAWQUUFNOEKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-broMo-1-chloro-2-Naphthalenecarboxylic acid is an organic compound with the molecular formula C11H6BrClO2 and a molecular weight of 285.521 g/mol. This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthalene ring, which is further substituted with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 2-naphthalenecarboxylic acid. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-broMo-1-chloro-2-Naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenecarboxylic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-broMo-1-chloro-2-Naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the carboxylic acid group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-1-naphthalenecarboxylic acid
  • 1-chloro-2-naphthalenecarboxylic acid
  • 2-bromo-1-naphthalenecarboxylic acid

Uniqueness

4-broMo-1-chloro-2-Naphthalenecarboxylic acid is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity. This dual halogenation allows for versatile synthetic applications and the formation of diverse products in chemical reactions .

Eigenschaften

CAS-Nummer

1242733-29-4

Molekularformel

C11H6BrClO2

Molekulargewicht

285.521

IUPAC-Name

4-bromo-1-chloronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6BrClO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15)

InChI-Schlüssel

UNAAWQUUFNOEKR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.